N-CYCLOHEXYL-N'-(1-ISOPROPYL-4-PIPERIDYL)UREA
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Overview
Description
N-Cyclohexyl-N’-(1-isopropyl-4-piperidyl)urea is an organic compound with the molecular formula C15H29N3O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its unique structure, which combines a cyclohexyl group, an isopropyl group, and a piperidine ring linked through a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(1-isopropyl-4-piperidyl)urea typically involves the reaction of cyclohexyl isocyanate with 1-isopropyl-4-piperidylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-N’-(1-isopropyl-4-piperidyl)urea may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the urea formation reaction. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-(1-isopropyl-4-piperidyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-Cyclohexyl-N’-(1-isopropyl-4-piperidyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-(1-isopropyl-4-piperidyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N’-(4-iodophenyl)urea: This compound has a similar structure but contains an iodophenyl group instead of the isopropyl-piperidyl moiety.
N-Cyclohexyl-N’-(4-methylphenyl)urea: This compound features a methylphenyl group in place of the isopropyl-piperidyl group.
Uniqueness
N-Cyclohexyl-N’-(1-isopropyl-4-piperidyl)urea is unique due to its combination of a cyclohexyl group, an isopropyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-cyclohexyl-3-(1-propan-2-ylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-12(2)18-10-8-14(9-11-18)17-15(19)16-13-6-4-3-5-7-13/h12-14H,3-11H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXODWAMIRJXQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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